![molecular formula C18H17BrN2O4 B451348 5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE](/img/structure/B451348.png)
5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE: is an organic compound with the molecular formula C18H17BrN2O4 This compound is characterized by the presence of a bromobenzoyl hydrazone moiety, which is linked to a methoxybenzyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE typically involves the following steps:
Formation of the Hydrazone: The reaction between 4-bromobenzoyl chloride and hydrazine hydrate forms the 4-bromobenzoyl hydrazone intermediate.
Condensation Reaction: The intermediate is then reacted with 2-methoxybenzyl acetate under acidic or basic conditions to form the final product.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
The compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules with potential biological activity.
Biology:
In biological research, the compound’s hydrazone moiety can be utilized in the development of enzyme inhibitors or as a probe for studying enzyme mechanisms.
Medicine:
Industry:
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE is largely dependent on its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with enzyme active sites, potentially inhibiting their activity. Additionally, the bromobenzoyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparison:
Compared to these similar compounds, 5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE is unique due to the presence of both a hydrazone and a methoxybenzyl acetate group
Eigenschaften
Molekularformel |
C18H17BrN2O4 |
|---|---|
Molekulargewicht |
405.2g/mol |
IUPAC-Name |
[5-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C18H17BrN2O4/c1-12(22)25-11-15-9-13(3-8-17(15)24-2)10-20-21-18(23)14-4-6-16(19)7-5-14/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+ |
InChI-Schlüssel |
GOPAONVOVWECHK-KEBDBYFISA-N |
Isomerische SMILES |
CC(=O)OCC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)OC |
SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OC |
Kanonische SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B451267.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451268.png)
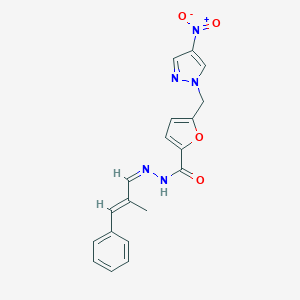
![N'-benzylidene-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B451272.png)
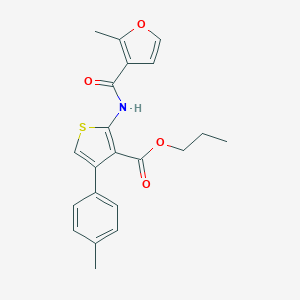
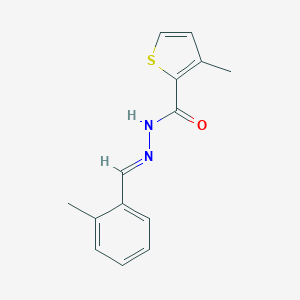
![Propan-2-yl 4-(biphenyl-4-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B451279.png)
![Methyl 4-(4-chlorophenyl)-2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B451280.png)
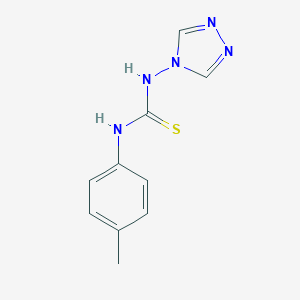
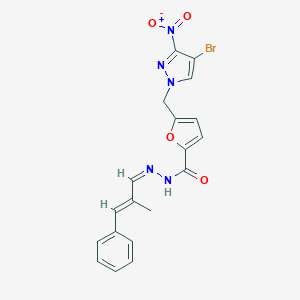
![N~5~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B451284.png)
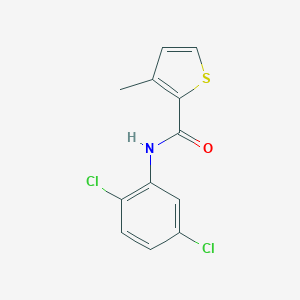
![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B451287.png)

